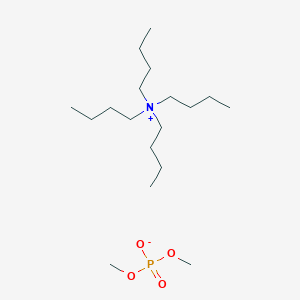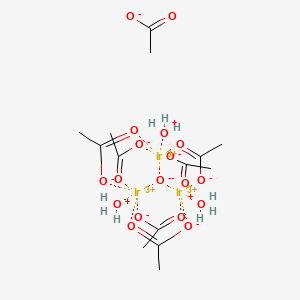
Trioxidanium;iridium(3+);oxygen(2-);heptaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate is a complex iridium compound with the molecular formula C12H24Ir3O16.C2H3O2 . This compound is known for its unique structure, which includes three iridium atoms bridged by acetate and oxo ligands, and coordinated with water molecules. It is used in various industrial and scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate typically involves the reaction of iridium salts with acetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature, pH, and concentration, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity iridium salts and acetic acid, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control tests to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium species.
Substitution: The acetate and water ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate is used in a wide range of scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies of enzyme mimetics and bioinorganic chemistry.
Wirkmechanismus
The mechanism by which Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate exerts its effects involves coordination with target molecules through its iridium centers. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the compound facilitates the formation and breaking of chemical bonds, while in biological systems, it may interact with cellular components to induce cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iridium acetate complexes and iridium oxo complexes. Examples are:
- Iridium(III) acetate
- Iridium(III) oxo complexes
Uniqueness
Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate is unique due to its specific coordination environment and the presence of both acetate and oxo ligands. This unique structure imparts distinctive chemical properties, making it suitable for specialized applications in catalysis and materials science .
Eigenschaften
Molekularformel |
C14H30Ir3O18+3 |
|---|---|
Molekulargewicht |
1063.03 g/mol |
IUPAC-Name |
trioxidanium;iridium(3+);oxygen(2-);heptaacetate |
InChI |
InChI=1S/7C2H4O2.3Ir.3H2O.O/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);;;;3*1H2;/q;;;;;;;3*+3;;;;-2/p-4 |
InChI-Schlüssel |
HHVIPSYAQAAQRK-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[OH3+].[OH3+].[OH3+].[O-2].[Ir+3].[Ir+3].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
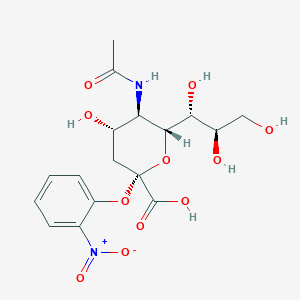
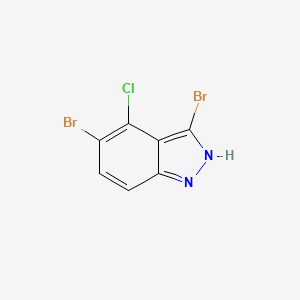

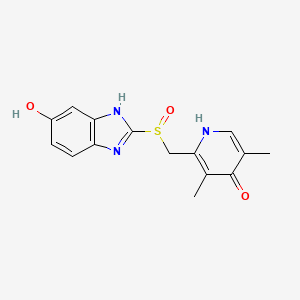
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)

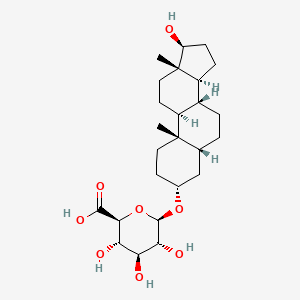
![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
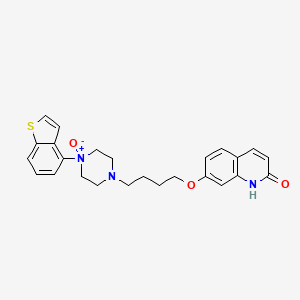
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)
